An In-depth Technical Guide on (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone and its Derivatives
An In-depth Technical Guide on (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone and its Derivatives
This technical guide provides a comprehensive overview of (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone, a versatile chemical intermediate used in the synthesis of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
While the specific compound with a piperidine ring is not detailed, its piperazine analogue serves as a valuable reference. The core structure consists of a 3,4,5-trimethoxyphenyl group linked to a piperazine ring via a carbonyl bridge. This scaffold is a common feature in molecules targeting a range of biological pathways.
| Property | Value | Reference |
| Chemical Name | (4-phenylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | [1] |
| CAS Number | 17766-63-1 | [1] |
| Molecular Formula | C20H24N2O4 | [1] |
| Molecular Weight | 356.4 g/mol | [1] |
| Exact Mass | 356.17360725 g/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone and its subsequent derivatization are key processes for developing novel therapeutic agents.
2.1. Synthesis of Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone
A common synthetic route involves the coupling of 3,4,5-trimethoxybenzoic acid with a protected piperazine, followed by deprotection.[2]
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Materials: 3,4,5-trimethoxybenzoic acid, dry tetrahydrofuran (THF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA), Boc-piperazine.[2]
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Procedure:
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Dissolve 3,4,5-trimethoxybenzoic acid in dry THF and stir at ambient temperature.
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Add HATU and DIPEA to the solution and stir for 20 minutes.
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Cool the reaction mixture to 0°C and add Boc-piperazine.
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Continue stirring for 3-4 hours at ambient temperature.
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Purify the crude product by column chromatography on silica gel (3% methanol in dichloromethane) to obtain the Boc-protected intermediate.[2]
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The Boc-protecting group is then removed under acidic conditions to yield Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone.
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2.2. General Procedure for the Synthesis of N-substituted Derivatives
The synthesized piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone can be further functionalized by reacting it with various aromatic or heterocyclic acid chlorides.[2]
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Materials: Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone, dry Dichloromethane (DCM), triethylamine, desired aromatic/heterocyclic acid chloride.[2]
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Procedure:
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Dissolve the aromatic or heterocyclic acid in dry DCM and cool to 0°C.
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Add oxalyl chloride and a catalytic amount of DMF, then stir for 1 hour.
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In a separate flask, dissolve Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone in dry DCM, cool to 0°C, and add triethylamine.
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Slowly add the prepared acid chloride solution to the piperazine solution.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, dilute with DCM, wash with water, 10% sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulphate, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography.[2]
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Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-substituted (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone derivatives.
Biological Activity and Signaling Pathways
Compounds bearing the 3,4,5-trimethoxyphenyl motif are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. The piperazine or piperidine moiety often contributes to the pharmacokinetic properties of the molecule.
3.1. Antimicrobial Activity
Several derivatives of (3,4,5-trimethoxyphenyl)(piperazin-1-yl)methanone have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives showed moderate to good activity against various microbial strains.[2][3]
3.2. Anticancer Activity and Affected Signaling Pathways
The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many anticancer agents, notably in compounds that interact with tubulin. While specific data for the title compound is limited, related chalcones and other molecules containing this motif have been shown to affect key oncogenic signaling pathways.
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RAS-ERK and AKT/FOXO3a Pathways: Chalcones with a 3,4,5-trimethoxyphenyl group have been found to suppress the RAS-ERK and AKT/FOXO3a signaling pathways, which are crucial for cell proliferation and survival in cancer.[4] Suppression of these pathways can lead to apoptosis (programmed cell death) in cancer cells.
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Wnt/β-catenin Pathway: Some hybrid molecules incorporating the trimethoxyphenyl moiety have demonstrated inhibitory effects on the Wnt/β-catenin pathway by downregulating key proteins like β-catenin, c-Myc, and cyclin D1.[3] This pathway is often dysregulated in various cancers.
Potential Signaling Pathway Inhibition
